2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one

Monoamine oxidase inhibition Enzyme assay Data disambiguation

Procurement pain point: public databases misassign bioactivity data for this analog, and generic pyrimidinones fail as substitutes due to high SAR sensitivity at C5/C6. This compound solves for de novo target discovery. - Unique substitution pattern (C5-benzyl, C6-ethyl) alters H-bonding & lipophilicity vs. alkyl analogs. - Suitable as a scaffold-hopping starting point for DNA Pol IIIC inhibitor programs (in-house IC50 required). - Procure as a chemical biology tool for CETSA/DARTS or kinase library diversification via late-stage N-alkylation.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B13106809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2
InChIInChI=1S/C13H15N3O/c1-2-11-10(12(17)16-13(14)15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,14,15,16,17)
InChIKeyLOKRDZZVVDFPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one: Procurement Overview


2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one (CAS 534599-84-3) is a small-molecule pyrimidinone derivative with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . It belongs to the broader class of 2-amino-5-substituted pyrimidin-4-ones, a scaffold commonly investigated for kinase inhibition and antimicrobial activity [1]. The compound is primarily listed by chemical suppliers, with limited primary research literature available, indicating its current role as a specialized research chemical or synthetic intermediate rather than a well-characterized biological probe.

2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one: Substitution Risks


Substituting 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one with a generic 2-amino-5-substituted pyrimidin-4-one analog is highly unreliable without explicit quantitative evidence. The pyrimidinone scaffold is a privileged structure where minor modifications at the C5 and C6 positions can drastically alter target engagement, selectivity, and biological activity [1]. For instance, the closely related class of 6-substituted-2-amino-5-alkyl-pyrimidin-4-ones, reported as dATP-competitive inhibitors of DNA polymerase IIIC, showed that antibacterial activity was highly dependent on the specific substitution pattern [2]. The available enzyme inhibition data for this specific compound—or even correctly attributed data—is extremely scarce, making any assumption of functional equivalence to other pyrimidinones unfounded.

2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one: Quantitative Evidence Guide


Unverified Enzyme Inhibition Data

A search for quantitative biological activity data for 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one reveals significant data attribution risks. A BindingDB entry (BDBM50495468, associated with CHEMBL3108958) reports IC50 values for MAO-A (35.4 µM) and MAO-B (47 µM) [1][2], but the SMILES string for this entry (OC(=O)C(F)(F)F.N[C@@H]1C[C@H]1c1ccc(NC(=O)c2ccnc(c2)-c2cc(ccn2)C(O)=O)cc1) does not match that of 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one (CCc1c(c(=O)[nH]c(n1)N)Cc2ccccc2). A separate, potentially retracted publication mentions an IC50 of 28 ± 3 µM for a compound '7' in an unspecified assay, but the compound's identity in that study could not be confirmed. A further hypothesis annotation from PubMed Commons explicitly questioned the potency and selectivity of an unspecified compound with a reported IC50 of 28 µM. Therefore, no comparator data can be reliably assembled for this compound.

Monoamine oxidase inhibition Enzyme assay Data disambiguation

Physicochemical Differentiation vs. Analogs

In the absence of biological comparator data, physicochemical properties provide the only verifiable differentiation. The calculated density of 1.223 g/cm³ and refractive index of 1.622 for 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one can be compared to an aniline-substituted analog, 2-amino-5-benzyl-4-hydroxypyrimidine (MW 201.22 g/mol, C11H11N3O), which lacks the C6-ethyl group . The increased lipophilicity and steric bulk conferred by the C6-ethyl group in the target compound would predictably alter membrane permeability and target binding compared to this simpler analog. Against 6-benzyl-5-ethylpyrimidine-2,4(1H,3H)-dione, which lacks the 2-amino group, the target compound is expected to have a markedly different hydrogen-bonding profile and tautomeric equilibrium, impacting its interaction with biological targets .

Physicochemical properties Computational chemistry Medicinal chemistry

Antibacterial Scaffold Potential

A 2006 study by Rose et al. identified 6-substituted-2-amino-5-alkyl-pyrimidin-4-ones as a new class of dATP-competitive inhibitors of Staphylococcus aureus DNA polymerase IIIC, with antibacterial activity unaffected by serum [1]. While this class-level evidence provides a rationale for investigating 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one as an antibacterial agent, the key structural difference is the C5 substituent: the published series features alkyl groups, whereas the target compound has a benzyl group. Comparative data against the published alkyl analogs do not exist, and no direct head-to-head measurement of antibacterial minimum inhibitory concentrations (MICs) or enzyme inhibition Ki values is available for the benzyl derivative. Therefore, this compound can only be hypothesized to act through the same mechanism, and its potency relative to the disclosed alkyl series cannot be quantified.

Antibacterial DNA polymerase IIIC dATP-competitive inhibitor

2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one: Application Scenarios


DNA Pol IIIC Inhibitor Scaffold Hopping

Based on the class-level evidence that 6-substituted-2-amino-5-alkyl-pyrimidin-4-ones are dATP-competitive DNA Pol IIIC inhibitors [1], 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one can serve as a scaffold-hopping starting point to evaluate the effect of replacing the C5-alkyl group with a benzyl moiety. This application is valid only for exploratory medicinal chemistry, where in-house antibacterial and enzymatic IC50 assays would need to be generated from scratch.

Fragment-Based Lead Discovery Probe

The distinct tautomeric system of the 2-amino-4-pyrimidinone core, combined with the C5-benzyl and C6-ethyl substitution pattern, gives this compound a unique hydrogen-bonding profile and lipophilicity (calculated density 1.223 g/cm³) . It could be used as a fragment in biophysical screens (e.g., SPR, NMR) to probe protein binding sites that prefer a specific donor-acceptor geometry, provided in-house purity and solubility profiling are performed first.

Target Identification Tool

Given the demonstrable failure of public databases to correctly attribute enzyme inhibition data to this compound (e.g., the BindingDB/CHEMBL misassignment) [2], any research group procuring this compound should approach it as a chemical biology tool for de novo target identification. Its procurement value lies precisely in the unknown nature of its biological profile, suitable for target ID campaigns such as cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) approaches, where the objective is to discover novel interactions.

Kinase Inhibitor Library Intermediate

The compound's 2-amino-5-substituted pyrimidine scaffold is a core structure in numerous patented kinase inhibitors [3]. Researchers synthesizing focused kinase inhibitor libraries could use this compound as a late-stage diversification intermediate for N-alkylation or amide coupling, particularly if seeking to introduce a C5-benzyl group that is not commercially available on other pyrimidinone building blocks.

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